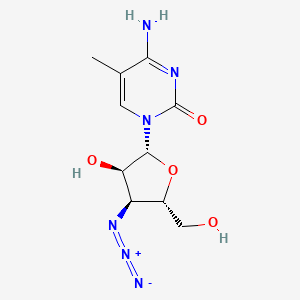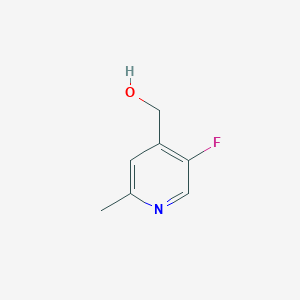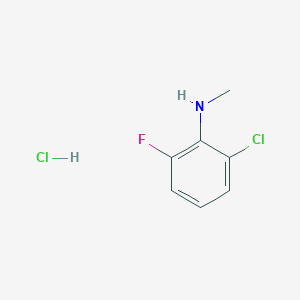
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition Performance of Pyranopyrazole Derivatives : Pyranopyrazole derivatives, including compounds with specific functional groups similar to the one , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies show that certain organic compounds with heterocyclic rings and halogen substitutions can offer high corrosion inhibition efficiency, attributed to their adsorption and protective film formation on the metal surface (Yadav et al., 2016).
Antimicrobial and Antitumor Activities
- Therapeutic Potential of Oxadiazole or Furadiazole Containing Compounds : Oxadiazoles, sharing a resemblance in heterocyclic structure to the queried compound, are highlighted for their broad range of chemical and biological properties. These include antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The versatility of oxadiazole rings as cores in drug development underscores the potential therapeutic applications of similarly structured compounds (Siwach & Verma, 2020).
Synthesis and Characterization of Heterocyclic Compounds
- Facile Synthesis and Antimicrobial Activities of Novel Heterocyclic Compounds : Research into the synthesis of novel heterocyclic compounds, including those with oxazole rings, demonstrates the ongoing interest in developing new compounds with potential biological activities. These activities often include antimicrobial properties, which are crucial for developing new treatments against resistant strains of bacteria and fungi (Al‐Azmi & Mahmoud, 2020).
Enzyme Inhibition for Therapeutic Applications
- Synthesis of Compounds for Lipase and α-Glucosidase Inhibition : The study on the synthesis of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide derivatives and their evaluation for lipase and α-glucosidase inhibition illustrates the application of heterocyclic compounds in addressing diseases related to enzyme malfunction or overactivity. Such compounds could serve as leads for the development of new drugs targeting metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-24-8-10-25(11-9-24)20-17(12-22)23-19(28-20)18-7-6-16(27-18)13-26-15-4-2-14(21)3-5-15/h2-7H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQKPRZPCYHIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)




![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2512621.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2512622.png)






![ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate](/img/structure/B2512630.png)